molecular formula C13H22N2 B2816720 N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine CAS No. 1243492-33-2

N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine

Cat. No.: B2816720
CAS No.: 1243492-33-2
M. Wt: 206.333
InChI Key: MMTVXUTXOKHKSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, which includes N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine, often involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization . This results in the formation of N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring in this compound is substituted with three methyl groups at the 1, 2, and 5 positions .

Scientific Research Applications

Pyrrole-based Compounds in Drug Discovery

Pyrrole-based compounds have demonstrated a broad spectrum of biological activities, making them highly valuable in drug discovery. The pyrrole ring, being one of the most explored heterocycles, serves as a pharmacophore unit in many drugs reaching the market for several therapeutic areas. These areas include anticancer, antimicrobial, and antiviral activities, highlighting the pyrrole nucleus's significance in medicinal chemistry (Li Petri et al., 2020). Such studies underscore the potential of N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine in contributing to the development of new therapeutic agents by leveraging the biological relevance of its pyrrole component.

Pyrrolidine as a Versatile Scaffold

The pyrrolidine ring, closely related to the pyrrole structure, is widely utilized in medicinal chemistry to develop treatments for human diseases. Its saturated scaffold allows efficient exploration of pharmacophore space due to sp3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage through "pseudorotation." Pyrrolidine derivatives have shown target selectivity across various bioactive molecules, including those with anticancer, antimicrobial, and antiviral effects (Li Petri et al., 2021). This highlights the potential application of this compound in developing compounds with significant biological activities.

Contribution to Antimicrobial Agents

Among pyrrole derivatives, certain compounds have been recognized for their antimicrobial properties, underscoring the importance of pyrrole and its derivatives in addressing the urgent need for new antimicrobial substances. The review on monoterpenes like p-Cymene, which includes pyrrole derivatives, emphasizes the role of these compounds in traditional medicines as antimicrobial agents (Marchese et al., 2017). This supports the exploration of this compound for similar applications, potentially contributing to human healthcare and biomedical applications.

Enzyme Inhibition for Drug Metabolism Studies

The selective inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism, represents another area of interest. Chemical inhibitors of these enzymes, including those related to pyrrole and pyrrolidine structures, are vital for understanding drug-drug interactions and for the phenotyping of various CYP isoforms (Khojasteh et al., 2011). The structural attributes of this compound could make it a candidate for exploring such enzyme interactions, potentially aiding in the development of safer and more effective medications by mitigating adverse drug-drug interactions.

Properties

IUPAC Name

N-[(1,2,5-trimethylpyrrol-3-yl)methyl]cyclopentanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-10-8-12(11(2)15(10)3)9-14-13-6-4-5-7-13/h8,13-14H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTVXUTXOKHKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)CNC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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